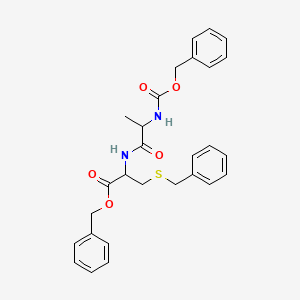
Ethyl beta-cyano-3,4-dimethyl-alpha-hydroxycinnamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl beta-cyano-3,4-dimethyl-alpha-hydroxycinnamate is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.281 g/mol . This compound is part of the cinnamate family, which is known for its diverse applications in various fields such as pharmaceuticals, cosmetics, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl beta-cyano-3,4-dimethyl-alpha-hydroxycinnamate typically involves the reaction of ethyl cyanoacetate with 3,4-dimethylbenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl beta-cyano-3,4-dimethyl-alpha-hydroxycinnamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl beta-cyano-3,4-dimethyl-alpha-hydroxycinnamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of fine chemicals and as a precursor for various industrial products.
Mecanismo De Acción
The mechanism of action of ethyl beta-cyano-3,4-dimethyl-alpha-hydroxycinnamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could act as an inhibitor or modulator of certain biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl beta-cyano-2,3-dimethyl-alpha-hydroxycinnamate
- Ethyl beta-cyano-2,4-dimethyl-alpha-hydroxycinnamate
- Ethyl beta-cyano-2,5-dimethyl-alpha-hydroxycinnamate
- Ethyl beta-cyano-4-ethyl-alpha-hydroxycinnamate
- Ethyl alpha-cyano-3,4-dimethoxycinnamate
Uniqueness
Ethyl beta-cyano-3,4-dimethyl-alpha-hydroxycinnamate is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
107516-58-5 |
|---|---|
Fórmula molecular |
C14H15NO3 |
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
ethyl 3-cyano-3-(3,4-dimethylphenyl)-2-hydroxyprop-2-enoate |
InChI |
InChI=1S/C14H15NO3/c1-4-18-14(17)13(16)12(8-15)11-6-5-9(2)10(3)7-11/h5-7,16H,4H2,1-3H3 |
Clave InChI |
RGXNMCKUDPGCJB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C(C#N)C1=CC(=C(C=C1)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



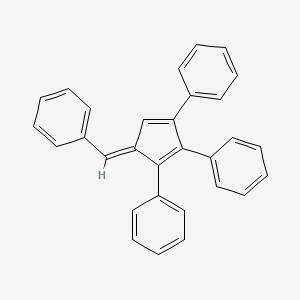
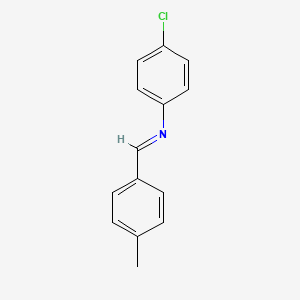
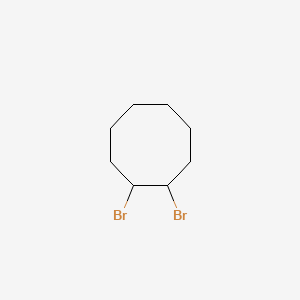
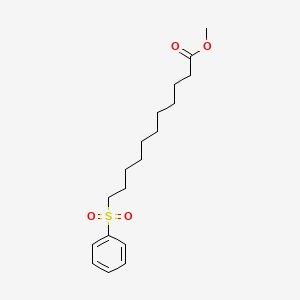
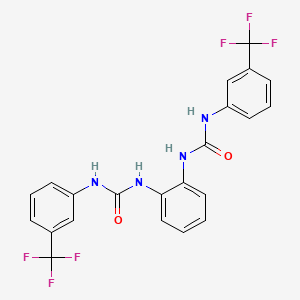
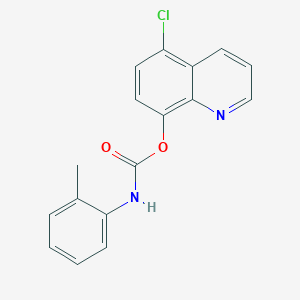
![2,3,4,5-Tetrachloro-6-[[3-(trifluoromethyl)phenyl]carbamoyl]benzoic acid](/img/structure/B11955436.png)
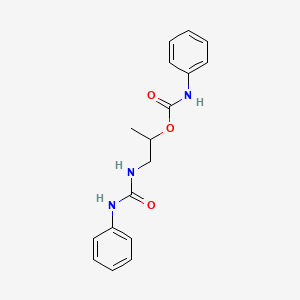

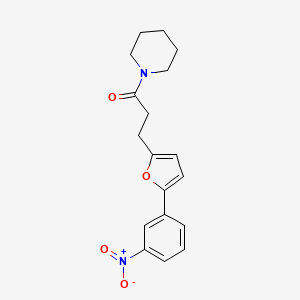
![(1E)-1-(4-nitrophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11955452.png)
